2-Methylsuccinaldehydonitril
Overview
Description
2-Methylsuccinaldehydonitril is an organic compound with the molecular formula C5H7NO It consists of a five-carbon backbone with a nitrile group (–CN) and an aldehyde group (–CHO) attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsuccinaldehydonitril can be achieved through several methods. One common approach involves the reaction of 2-methylsuccinic acid with thionyl chloride to form 2-methylsuccinyl chloride, which is then treated with sodium cyanide to yield this compound. The reaction conditions typically involve:
Temperature: 0-5°C for the initial reaction with thionyl chloride.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Reagents: Thionyl chloride (SOCl2) and sodium cyanide (NaCN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylsuccinaldehydonitril undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Methylsuccinic acid.
Reduction: 2-Methylsuccinaldehydeamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methylsuccinaldehydonitril has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylsuccinaldehydonitril involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylsuccinic acid: Similar structure but lacks the nitrile group.
2-Methylsuccinaldehyde: Similar structure but lacks the nitrile group.
2-Methylsuccinaldehydeamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-Methylsuccinaldehydonitril is unique due to the presence of both a nitrile and an aldehyde group on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-methyl-4-oxobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(4-6)2-3-7/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVAVSGLOKLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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